N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide is an organic compound with the molecular formula C10H13N3O2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Wissenschaftliche Forschungsanwendungen
N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Industrial Applications: Utilized in the development of specialty chemicals or intermediates for further chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide typically involves the reaction of 6-chloropyridazine with ethyl vinyl ether in the presence of a base, followed by acetylation. The reaction conditions often include:
Temperature: Ambient to slightly elevated temperatures.
Solvent: Common solvents include ethanol or other polar solvents.
Catalysts: Bases such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide can participate in nucleophilic substitution reactions, especially at the pyridazine ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Polar solvents like ethanol, methanol, or dimethyl sulfoxide.
Major Products:
Oxidation Products: Depending on the conditions, products may include carboxylic acids or ketones.
Reduction Products: Typically results in the formation of amines or alcohols.
Substitution Products: Various substituted pyridazines depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound could affect various biochemical pathways, including signal transduction or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Pyridazine Derivatives: Compounds like 6-chloropyridazine or 3,6-dichloropyridazine.
Vinyl Ethers: Compounds such as ethyl vinyl ether or other alkyl vinyl ethers.
Uniqueness:
Structural Features: The presence of both the ethoxyvinyl and acetamide groups on the pyridazine ring makes it unique.
Reactivity: Its specific reactivity profile, including the types of reactions it undergoes and the conditions required, distinguishes it from other similar compounds.
Biologische Aktivität
N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide is a pyridazine derivative that has attracted attention for its potential biological activities, particularly in the context of cancer therapy. This article examines the compound's biological activity, synthesis, and structure-activity relationships, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide is C${12}$H${14}$N${2}$O${2}$. Its unique structure features a pyridazine ring with an ethoxyvinyl group and an acetamide moiety, which contributes to its physicochemical properties such as weak basicity and high dipole moment. These characteristics facilitate π-π stacking interactions and hydrogen bonding, critical for drug-target interactions.
Preliminary studies suggest that N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide may act as an inhibitor of cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle. CDK inhibitors are valuable in cancer treatment as they can halt cell division in cancer cells, thereby limiting tumor growth. The compound's anti-proliferative effects have been observed across various cancer cell lines, indicating its potential as a therapeutic agent.
Cytotoxicity Studies
Research has shown that N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide exhibits significant cytotoxicity against human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The following table summarizes the cytotoxic effects observed in these studies:
Cell Line | IC$_{50}$ (µM) | Mechanism of Action |
---|---|---|
HepG2 | 12.5 | CDK inhibition |
MDA-MB-231 | 15.0 | Induction of apoptosis |
These results underscore the compound's potential as a candidate for further development in oncology.
Structure-Activity Relationship (SAR)
The structure-activity relationship of N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide has been explored to understand how structural modifications influence its biological activity. The following table compares this compound with similar derivatives:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
N-(6-(1-Methylvinyl)pyridazin-3-yl)acetamide | Similar pyridazine core | Potential anti-cancer properties | Methyl substitution alters lipophilicity |
6-(1-Ethoxyvinyl)pyridazine | Lacks acetamide functionality | Limited biological data available | Simpler structure may lead to different reactivity |
N-(4-(1-Ethoxyvinyl)pyrimidin-2-yl)acetamide | Pyrimidine instead of pyridazine | Potential anti-inflammatory activity | Different heterocyclic base influences specificity |
This comparison highlights how variations in structure can lead to different biological profiles and therapeutic potentials.
Case Studies and Research Findings
Recent studies have focused on optimizing the synthesis of N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide analogs to enhance their efficacy and selectivity against CDKs. For instance, a comparative modeling approach was employed to explore the selectivity of various CDK inhibitors, revealing insights into their binding affinities and inhibitory effects .
Synthesis Pathways
The synthesis of N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide typically involves several steps that require careful optimization to maximize yield and purity. Key synthetic strategies include:
- Formation of the Pyridazine Ring : Utilizing appropriate precursors and reaction conditions.
- Introduction of Ethoxyvinyl Group : Employing vinylation techniques.
- Acetamide Formation : Converting the intermediate into the final product through acylation.
These synthetic pathways are crucial for developing analogs with varied biological activities .
Eigenschaften
IUPAC Name |
N-[6-(1-ethoxyethenyl)pyridazin-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-4-15-7(2)9-5-6-10(13-12-9)11-8(3)14/h5-6H,2,4H2,1,3H3,(H,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCSULITWKKWJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C)C1=NN=C(C=C1)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724365 |
Source
|
Record name | N-[6-(1-Ethoxyethenyl)pyridazin-3-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-40-1 |
Source
|
Record name | N-[6-(1-Ethoxyethenyl)pyridazin-3-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.